molecular formula C14H16N4O2 B10953976 1-ethyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide

1-ethyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10953976
M. Wt: 272.30 g/mol
InChI Key: XESXCSGEIWKUAN-UHFFFAOYSA-N
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Description

1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multistep reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst.

    Amidation: The resulting acylated product undergoes amidation with an amine to form the amide bond.

    Cyclization: The final step involves the cyclization of the intermediate to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-3-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE
  • 1-ETHYL-4-[(2-CHLOROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE
  • 1-ETHYL-4-[(2-FLUOROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

1-ETHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

2-ethyl-4-[(2-methylbenzoyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O2/c1-3-18-12(13(15)19)11(8-16-18)17-14(20)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H2,15,19)(H,17,20)

InChI Key

XESXCSGEIWKUAN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC=CC=C2C)C(=O)N

Origin of Product

United States

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